molecular formula C6H3BrClNO2 B1328927 1-Bromo-2-chloro-4-nitrobenzene CAS No. 29682-39-1

1-Bromo-2-chloro-4-nitrobenzene

Cat. No. B1328927
CAS RN: 29682-39-1
M. Wt: 236.45 g/mol
InChI Key: YKSXEJZFIQAUHJ-UHFFFAOYSA-N
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Description

1-Bromo-2-chloro-4-nitrobenzene is an organic compound with the molecular formula BrC6H3(Cl)NO2 . It has a molecular weight of 236.45 . This compound is used in chemical synthesis studies .


Synthesis Analysis

The synthesis of 1-Bromo-2-chloro-4-nitrobenzene can be achieved through a nitration process . The nitration of bromobenzene, which is directed by the bromine substituent, results in the formation of 1-bromo-2-nitrobenzene and 1-bromo-4-nitrobenzene . The reaction is slower than the identical reactions of benzene due to the deactivating nature of bromine .


Molecular Structure Analysis

The molecular structure of 1-Bromo-2-chloro-4-nitrobenzene consists of a benzene ring substituted with bromine, chlorine, and a nitro group . The positions of these substituents on the benzene ring can vary, resulting in different isomers .


Chemical Reactions Analysis

1-Bromo-2-chloro-4-nitrobenzene can undergo various chemical reactions. For instance, it can participate in palladium-mediated Ullmann cross-coupling reactions with a range of β-halo-enals, -enones, or -esters to afford the corresponding β-aryl derivatives .


Physical And Chemical Properties Analysis

1-Bromo-2-chloro-4-nitrobenzene is a white to light yellow powder or crystal . It has a predicted density of 1.827±0.06 g/cm3 and a predicted boiling point of 282.2±20.0 °C . The melting point ranges from 59 to 62°C .

Scientific Research Applications

1-Bromo-2-chloro-4-nitrobenzene is an organic compound used as a building block in chemical synthesis . It has a molecular formula of BrC6H3(Cl)NO2 and a molecular weight of 236.45 . It’s a white to yellow to orange to dark brown to brown crystalline powder with a melting point between 57.0-64.0°C .

  • Organic Synthesis : The compound can serve as a building block in the synthesis of more complex organic molecules. The presence of bromine, chlorine, and nitro groups on the benzene ring makes it a versatile intermediate, as these functional groups can undergo various reactions to form new bonds .

  • Pesticides : Compounds with similar structures have been used in the synthesis of pesticides . The nitro group can be reduced to an amine, which can then react with other compounds to form pesticides.

  • Biocidal Products : It could potentially be used in the production of biocidal products . Biocides are substances that can deter, render harmless, or exert a controlling effect on any harmful organism.

Safety And Hazards

This compound is considered hazardous. It may cause skin and eye irritation, and it may be harmful if swallowed . It may also cause respiratory irritation . Therefore, it is recommended to handle this compound with appropriate personal protective equipment and in a well-ventilated area .

Future Directions

The future directions for the use of 1-Bromo-2-chloro-4-nitrobenzene could involve its application in the synthesis of other organic compounds. Its reactivity in palladium-mediated Ullmann cross-coupling reactions suggests potential utility in the synthesis of β-aryl derivatives . Additionally, its behavior in nucleophilic aromatic substitution reactions could be further explored .

properties

IUPAC Name

1-bromo-2-chloro-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClNO2/c7-5-2-1-4(9(10)11)3-6(5)8/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKSXEJZFIQAUHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70183839
Record name 1-Bromo-2-chloro-4-nitrobenzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-2-chloro-4-nitrobenzene

CAS RN

29682-39-1
Record name 1-Bromo-2-chloro-4-nitrobenzene
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Record name 1-Bromo-2-chloro-4-nitrobenzene
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Record name 1-Bromo-2-chloro-4-nitrobenzene
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Record name 1-bromo-2-chloro-4-nitrobenzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
CR Everly, JG Traynham - The Journal of Organic Chemistry, 1979 - ACS Publications
… A solution of 1bromo-2-chloro-4-nitrobenzene, 50% aqueous EtOH, and NaOH was refluxed for 19 h, cooled, neutralized with 6 Mhc1 , and extracted with CC14. After the extract had …
Number of citations: 36 pubs.acs.org
B Kraeutler, AJ Bard - Journal of the American Chemical Society, 1978 - ACS Publications
… (9) Product 7 and its isomer, 1-bromo-2-chloro-4-nitrobenzene, were not distinguishable on three different GC columns at several different temperatures. The phenols derived from them …
Number of citations: 825 pubs.acs.org
L Liu, H Doucet - Synthesis, 2023 - thieme-connect.com
… In addition, a relatively low yield of 26a (37%) was obtained using 1-bromo-2-chloro-4-nitrobenzene due to the formation of 5-(2-chloro-4-nitrophenyl)-2-isopropyl-4-methylthiazole (26b…
Number of citations: 1 www.thieme-connect.com
N Tokutake, H Miyoshi, H Nakazato… - Biochimica et Biophysica …, 1993 - Elsevier
… The same method was used for the preparation of aniline (the precursor of compound 12) except that 1-bromo-2-chloro-4-nitrobenzene was used. …
Number of citations: 34 www.sciencedirect.com
C Bourgard, D Rodríguez-Hernández, A Rudenko… - Antibiotics, 2022 - mdpi.com
… Compound 15 was reacted according to General Procedure H, 1-bromo-2-chloro-4-nitrobenzene was used as the aryl bromide. Afforded the title compound as a yellow solid, yield 36.5…
Number of citations: 4 www.mdpi.com
LL Wang, Y Du, SM Li, F Cheng, NN Zhang, R Chen… - Bioorganic …, 2021 - Elsevier
… The key intermediate 17 was prepared from 1-bromo-2-chloro-4-nitrobenzene (14) using the methods shown in Scheme 1, which was subsequently converted into compounds 20a–d …
Number of citations: 10 www.sciencedirect.com
B Wang, Z Wang, F Ai, WK Tang, G Zhu - Journal of inorganic biochemistry, 2015 - Elsevier
… The ligand was synthesized according to the following procedure (Scheme 1): 6-(2-chloro-4-nitrophenoxy)quinoline (2) was obtained by reacting 1-bromo-2-chloro-4-nitrobenzene (1) …
Number of citations: 19 www.sciencedirect.com
T Giri, E Laxminarayana… - Indian Journal …, 2013 - CONNECT JOURNALS D-189 …
Number of citations: 1

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